N-benzyl-N-methyl-4-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound characterized by the presence of a tetrazole ring, a benzamide group, and a benzyl substituent. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an enzyme inhibitor. The tetrazole moiety is notable for its high nitrogen content and stability, making it a valuable component in various chemical syntheses.
The compound is classified as an organic heterocyclic compound due to its incorporation of nitrogen in a ring structure. It is primarily synthesized through organic reactions involving nitriles and azides. The classification of N-benzyl-N-methyl-4-(1H-tetrazol-1-yl)benzamide places it within the broader category of tetrazole derivatives, which are known for their diverse biological activities and applications in drug development.
The synthesis of N-benzyl-N-methyl-4-(1H-tetrazol-1-yl)benzamide typically involves several key steps:
The molecular structure of N-benzyl-N-methyl-4-(1H-tetrazol-1-yl)benzamide can be described as follows:
The compound exhibits a planar structure due to the conjugated system formed by the aromatic rings and the tetrazole, which contributes to its stability and reactivity.
N-benzyl-N-methyl-4-(1H-tetrazol-1-yl)benzamide can participate in various chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic or neutral conditions |
Reduction | Lithium aluminum hydride | Dry ether |
Substitution | Sodium hydride | Dimethylformamide (DMF) |
These reactions enable further functionalization of N-benzyl-N-methyl-4-(1H-tetrazol-1-yl)benzamide, enhancing its utility in synthetic chemistry.
N-benzyl-N-methyl-4-(1H-tetrazol-1-yl)benzamide exhibits biological activity primarily through its inhibition of specific enzymes:
The compound inhibits tyrosinase activity by binding to its active site, disrupting melanin production pathways. This inhibition may lead to altered skin pigmentation, making it relevant for cosmetic applications.
Inhibition of tyrosinase affects the melanin synthesis pathway, potentially leading to therapeutic applications in skin lightening treatments or conditions associated with hyperpigmentation.
N-benzyl-N-methyl-4-(1H-tetrazol-1-yl)benzamide is typically characterized by:
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations. Its reactivity profile allows it to participate in various organic transformations, making it versatile for synthetic applications .
N-benzyl-N-methyl-4-(1H-tetrazol-1-yl)benzamide has several scientific uses:
The tetrazole ring serves as a privileged bioisostere for carboxylic acid groups in contemporary medicinal chemistry, offering significant advantages while maintaining similar spatial and electronic properties. This five-membered aromatic heterocycle exhibits a pKa range of 4.5-4.9 compared to 4.2-4.4 for typical carboxylic acids, preserving ionization potential under physiological conditions essential for forming salt bridges and hydrogen bonds with biological targets. Crucially, tetrazole incorporation dramatically alters lipophilicity parameters, with log P reductions of 0.5-1.2 units compared to carboxylic acid analogs, directly enhancing membrane permeability. This effect is exemplified in N-(1-benzylpiperidin-4-yl)-2-bromo-5-(1H-tetrazol-1-yl)benzamide, where the tetrazole moiety enables superior blood-brain barrier penetration relative to carboxylate counterparts [5].
Table 1: Comparative Properties of Carboxylic Acid vs. Tetrazole Bioisosteres
Property | Carboxylic Acid Derivatives | Tetrazole Analogues | Pharmacological Impact |
---|---|---|---|
pKa Range | 4.2 - 4.4 | 4.5 - 4.9 | Maintains target engagement via ionization |
Average log P | 1.8 - 2.5 | 0.7 - 1.4 | Enhanced membrane permeability |
Metabolic Stability | Moderate (Phase II conjugation) | High (Resistance to conjugation) | Improved half-life |
Hydrogen Bond Capacity | 2 H-bond acceptors | 3-4 H-bond acceptors | Enhanced target affinity |
Beyond polarity modulation, tetrazoles demonstrate exceptional resistance to metabolic degradation compared to carboxylic acids, which frequently undergo glucuronidation or glycine conjugation. The ring system remains stable against most Phase I and II metabolic enzymes, significantly improving compound half-life. QSAR studies of benzamide-based InhA inhibitors reveal that tetrazole-containing derivatives exhibit 10-65 fold potency enhancements over carboxylic acid counterparts due to stronger binding interactions with the hydrophilic sub-site of the target enzyme. This enhanced binding is quantified by Gibbs free energy (ΔΔG) calculations showing a mean improvement of -2.3 kcal/mol for tetrazole derivatives . The additional nitrogen atoms in tetrazoles provide supplementary hydrogen bonding opportunities, as evidenced in molecular docking studies where tetrazole derivatives formed 1.7-fold more hydrogen bonds with InhA compared to carboxylic acid analogs [5].
The strategic transition from 1,2,3-triazole to 1H-tetrazole scaffolds represents a significant advancement in anticancer benzamide design, yielding substantial gains in cytotoxic potency and selectivity. This evolution originated from observations that N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide exhibited broad-spectrum anticancer activity (IC₅₀ < 50 μM) but demonstrated suboptimal selectivity indices. Bioisosteric replacement with the tetrazole ring produced compound 3d (N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide), which achieved remarkable IC₅₀ values of 56.4 nM against leukemia K-562 cells and 56.9 nM against melanoma UACC-62 cells – representing a 35-40 fold potency enhancement over triazole predecessors [2].
Table 2: Cytotoxicity Comparison of Triazole vs. Tetrazole Derivatives in Cancer Cell Lines
Compound Scaffold | K-562 (Leukemia) IC₅₀ | UACC-62 (Melanoma) IC₅₀ | Selectivity Index (K-562) |
---|---|---|---|
Triazole (Precursor) | 2.02 - 4.70 μM | 3.15 - 5.20 μM | 4.2 |
Tetrazole (3d) | 56.4 nM | 56.9 nM | 101.0 |
N-benzyl-N-methyl tetrazole analog | Not tested | Not tested | Predicted >85 |
The mechanistic superiority of tetrazole derivatives extends beyond potency to target engagement quality. Triazole-based compounds primarily induced cell cycle arrest, whereas tetrazole analog 3d demonstrated profound DNA damage through single-strand breaks (detected via alkaline comet assay) and triggered morphological changes consistent with apoptosis in K-562 cells. This enhanced mechanism correlates with the tetrazole's ability to improve cellular uptake (3.7-fold increase over triazole analogs) and engage additional molecular targets, particularly DNA repair enzymes and topoisomerase II complexes. The planar tetrazole ring system enhances π-stacking interactions with DNA nucleobases, while its increased dipole moment (by 1.8 Debye versus triazole) strengthens electrostatic interactions with phosphate backbones. Molecular dynamics simulations confirm that tetrazole-containing benzamides maintain target residence times approximately 3-fold longer than triazole analogs, explaining their sustained biological effects despite lower dosing concentrations [2].
The N-benzyl-N-methyl substitution motif represents a sophisticated pharmacokinetic optimization strategy that addresses multiple ADME challenges inherent to benzamide scaffolds. This dual modification creates a sterically shielded amide bond resistant to proteolytic cleavage while strategically modulating electron distribution to enhance blood-brain barrier penetration. The N-methyl group reduces amide bond hydrogen-bonding potential by approximately 50%, significantly decreasing plasma protein binding (from 92% to 78% in analogous compounds) and increasing free drug fraction. Simultaneously, the N-benzyl moiety creates a lipophilic pocket that enhances membrane translocation, evidenced by PAMPA permeability coefficients increasing from 3.2 × 10⁻⁶ cm/s in unsubstituted benzamides to 8.7 × 10⁻⁶ cm/s in N-benzyl-N-methyl derivatives [3] [5].
Metabolic stabilization constitutes another critical advantage of this substitution pattern. Comparative studies of N-cyclohexyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide (EVT-12303840) versus N-benzyl analogs reveal that the N-benzyl-N-methyl combination reduces cytochrome P450 3A4-mediated oxidation by 65-80% through steric blockade of vulnerable sites. This effect extends metabolic half-life from approximately 1.8 hours in N-H analogs to over 4.5 hours in N-methylated derivatives. The benzyl group's aromatic ring can be strategically para-substituted (e.g., with fluorine) to further tune metabolic stability without compromising passive diffusion capabilities [3] .
Table 3: Pharmacokinetic Properties Influenced by N-Substitution Patterns
Substitution Pattern | Amide Bond Stability | Plasma Protein Binding | CYP3A4 Metabolism Rate | Predicted Oral Bioavailability |
---|---|---|---|---|
N-H (Unsubstituted) | Low | 92% | 100% (Reference) | 35-42% |
N-Methyl | Moderate | 85% | 65% | 55-62% |
N-Benzyl | High | 78% | 40% | 68-75% |
N-Benzyl-N-Methyl | Very High | 72% | 20-35% | >80% |
QSAR models of benzamide inhibitors demonstrate that N-benzyl-N-methyl substitution contributes positively to both potency and absorption parameters. The methyl group's electron-donating properties increase amide nitrogen basicity by 0.3 pK units, strengthening key hydrogen-bonding interactions with biological targets like InhA (binding energy improvement of -1.7 kcal/mol). Meanwhile, the benzyl group's hydrophobic surface area enhances binding pocket occupation in targets containing aromatic clusters, such as the Phe41/Arg43 pocket in InhA. ADME predictions for N-benzyl-N-methyl-4-(1H-tetrazol-1-yl)benzamide indicate high human oral absorption (>80%) and blood-brain barrier penetration (log BB > 0.3), positioning it favorably for both peripheral and central nervous system indications. These combined attributes establish the N-benzyl-N-methyl motif as a versatile strategy for simultaneously addressing target engagement and systemic exposure challenges in benzamide-based drug development .
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7